4-benzamidobenzoic acid;N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzamidobenzoic acid;N,N-diethylethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role in the synthesis of various derivatives that exhibit significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzamidobenzoic acid typically involves the reaction of benzoyl chloride with 4-aminobenzoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product .
Industrial Production Methods
Industrial production methods for 4-benzamidobenzoic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-benzamidobenzoic acid, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
4-Benzamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and pain management.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-benzamidobenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the conversion of epoxyeicosatrienoic acids to their corresponding diols. This inhibition can lead to various physiological effects, such as reduced blood pressure and decreased inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzoylaminobenzoic acid
- 4-(4-Chlorobenzamido)benzoic acid
- 4-Benzamidobenzoic acid hydrazide derivatives
Uniqueness
4-Benzamidobenzoic acid stands out due to its specific inhibitory activity against soluble epoxide hydrolase, making it a valuable compound in the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
89423-17-6 |
---|---|
Molekularformel |
C20H26N2O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-benzamidobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C14H11NO3.C6H15N/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18;1-4-7(5-2)6-3/h1-9H,(H,15,16)(H,17,18);4-6H2,1-3H3 |
InChI-Schlüssel |
CKSOTLOJJAOZPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.